![molecular formula C14H19ClN2O2 B5914829 {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride, also known as AG-014699, is a chemical compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. The compound is a PARP (poly ADP-ribose polymerase) inhibitor, which means it can prevent the repair of damaged DNA in cancer cells, leading to their death. In
Mécanisme D'action
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride works by inhibiting the PARP enzyme, which is involved in repairing damaged DNA in cancer cells. When PARP is inhibited, cancer cells are unable to repair their damaged DNA, leading to their death. This mechanism of action is particularly effective in BRCA-deficient tumors, as these tumors are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, while having little effect on normal cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. However, there are also limitations to its use in lab experiments. The synthesis of this compound is a complex and expensive process, which has limited its availability for research purposes. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells.
Orientations Futures
There are several future directions for research on {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the development of more targeted PARP inhibitors, which can selectively target cancer cells while sparing normal cells. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells, and further research is needed to fully understand its potential as a cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. It works by inhibiting the PARP enzyme, leading to the death of cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound, including the development of more efficient synthesis methods and more targeted PARP inhibitors. Overall, this compound has the potential to be an important tool in the fight against cancer.
Méthodes De Synthèse
The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 4-(4-chlorophenyl)-4-oxobutylamine, which is then reacted with morpholine to form the final product, this compound. The synthesis of this compound is a time-consuming and expensive process, which has limited its availability for research purposes.
Applications De Recherche Scientifique
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. BRCA is a gene that plays a critical role in repairing damaged DNA, and mutations in this gene are associated with an increased risk of developing breast and ovarian cancer. This compound has been shown to be effective in killing BRCA-deficient cancer cells, making it a potential treatment option for these types of cancers.
Propriétés
IUPAC Name |
4-amino-1-[2-(4-chlorophenyl)morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)13-10-17(8-9-19-13)14(18)2-1-7-16/h3-6,13H,1-2,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNIPSFJTFWNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

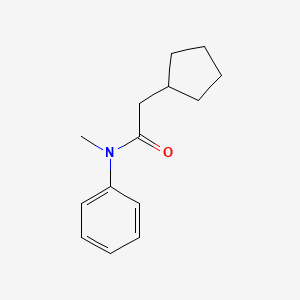

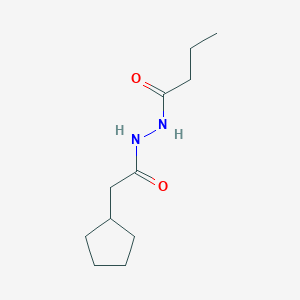
![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)

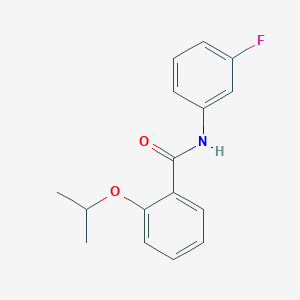
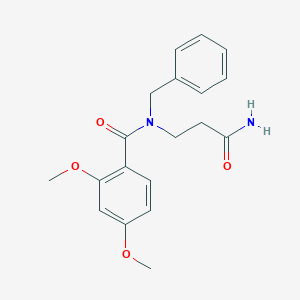
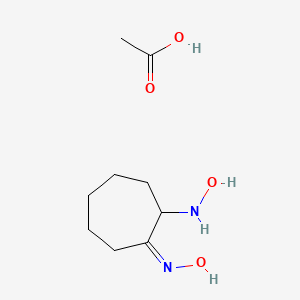
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
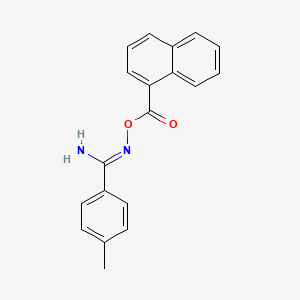
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)